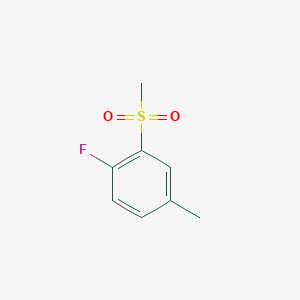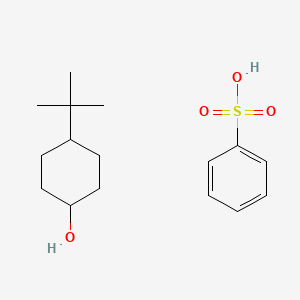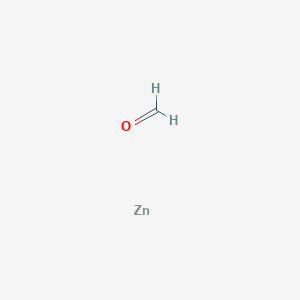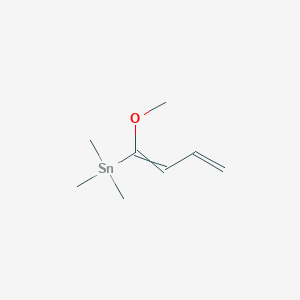
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C22H44O2This compound is characterized by its long carbon chain with multiple methyl groups and a terminal acetate group .
Métodos De Preparación
The synthesis of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the esterification of 3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
Análisis De Reacciones Químicas
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s long carbon chain and multiple methyl groups may also influence its interaction with cell membranes and other biological structures .
Comparación Con Compuestos Similares
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can be compared with other similar compounds such as:
3,7,11,15-Tetramethylhexadecyl acetate: Similar in structure but with different functional groups.
2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate: Another ester with a similar carbon chain length but different double bond positions.
Geranyl linallol: A related compound with a similar carbon skeleton but different functional groups .
Propiedades
Número CAS |
827029-47-0 |
|---|---|
Fórmula molecular |
C22H40O3 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
CUYMBFCOUOPCFP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)



![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)

![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
